Cas no 2228626-95-5 (5-(diethoxymethyl)-1,2-oxazol-4-amine)

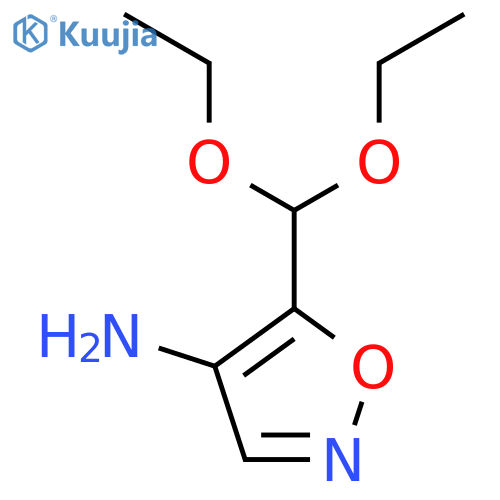

2228626-95-5 structure

商品名:5-(diethoxymethyl)-1,2-oxazol-4-amine

5-(diethoxymethyl)-1,2-oxazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 5-(diethoxymethyl)-1,2-oxazol-4-amine

- 2228626-95-5

- EN300-1999473

-

- インチ: 1S/C8H14N2O3/c1-3-11-8(12-4-2)7-6(9)5-10-13-7/h5,8H,3-4,9H2,1-2H3

- InChIKey: IRIOEILUNFNWCW-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1=C(C=NO1)N)OCC

計算された属性

- せいみつぶんしりょう: 186.10044231g/mol

- どういたいしつりょう: 186.10044231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 139

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

5-(diethoxymethyl)-1,2-oxazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1999473-5.0g |

5-(diethoxymethyl)-1,2-oxazol-4-amine |

2228626-95-5 | 5g |

$3977.0 | 2023-05-26 | ||

| Enamine | EN300-1999473-1.0g |

5-(diethoxymethyl)-1,2-oxazol-4-amine |

2228626-95-5 | 1g |

$1371.0 | 2023-05-26 | ||

| Enamine | EN300-1999473-5g |

5-(diethoxymethyl)-1,2-oxazol-4-amine |

2228626-95-5 | 5g |

$3977.0 | 2023-09-16 | ||

| Enamine | EN300-1999473-2.5g |

5-(diethoxymethyl)-1,2-oxazol-4-amine |

2228626-95-5 | 2.5g |

$2688.0 | 2023-09-16 | ||

| Enamine | EN300-1999473-0.1g |

5-(diethoxymethyl)-1,2-oxazol-4-amine |

2228626-95-5 | 0.1g |

$1207.0 | 2023-09-16 | ||

| Enamine | EN300-1999473-0.5g |

5-(diethoxymethyl)-1,2-oxazol-4-amine |

2228626-95-5 | 0.5g |

$1316.0 | 2023-09-16 | ||

| Enamine | EN300-1999473-0.25g |

5-(diethoxymethyl)-1,2-oxazol-4-amine |

2228626-95-5 | 0.25g |

$1262.0 | 2023-09-16 | ||

| Enamine | EN300-1999473-1g |

5-(diethoxymethyl)-1,2-oxazol-4-amine |

2228626-95-5 | 1g |

$1371.0 | 2023-09-16 | ||

| Enamine | EN300-1999473-10.0g |

5-(diethoxymethyl)-1,2-oxazol-4-amine |

2228626-95-5 | 10g |

$5897.0 | 2023-05-26 | ||

| Enamine | EN300-1999473-0.05g |

5-(diethoxymethyl)-1,2-oxazol-4-amine |

2228626-95-5 | 0.05g |

$1152.0 | 2023-09-16 |

5-(diethoxymethyl)-1,2-oxazol-4-amine 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

2228626-95-5 (5-(diethoxymethyl)-1,2-oxazol-4-amine) 関連製品

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬